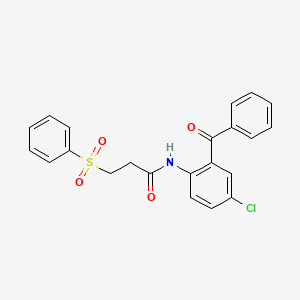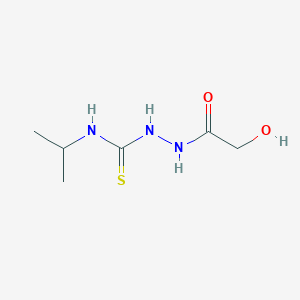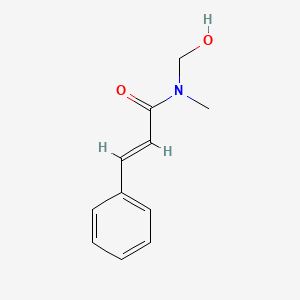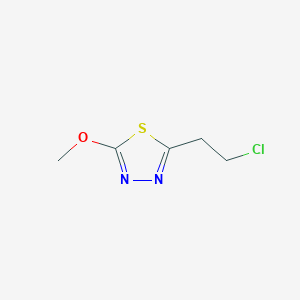![molecular formula C18H16N4O4S B2370875 methyl 3-({[1-(anilinocarbonyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate CAS No. 321574-09-8](/img/structure/B2370875.png)
methyl 3-({[1-(anilinocarbonyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-({[1-(anilinocarbonyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate is an intriguing chemical compound that has garnered interest due to its unique structural properties and diverse applications in scientific research. Characterized by its complex molecular framework, this compound is known for its potential utility in various fields including chemistry, biology, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves a multi-step synthetic route. Typically, the synthesis starts with the formation of the pyrazole core, followed by functionalization steps to introduce the anilinocarbonyl and thiophenecarboxylate moieties. Key reaction conditions often include:
Catalysts: : Commonly used catalysts in these reactions include palladium and copper salts.
Solvents: : Solvents such as dichloromethane, dimethylformamide, and tetrahydrofuran are often employed.
Temperatures: : The reactions are typically conducted at moderate temperatures ranging from 60-100°C.
Industrial Production Methods
In industrial settings, large-scale production may employ continuous flow reactors to optimize yield and reduce reaction times. Advanced purification techniques such as chromatography and crystallization ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Methyl 3-({[1-(anilinocarbonyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: : The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Substitution reactions can occur, particularly on the anilinocarbonyl group, using halogenating agents.
Common Reagents and Conditions
Reagents: : Common reagents include halogenating agents like chlorides, bromides, and iodides, as well as reducing agents like sodium borohydride.
Conditions: : Reaction conditions often involve controlled temperatures and specific pH levels to ensure selectivity and efficiency.
Major Products
The major products from these reactions include various derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Methyl 3-({[1-(anilinocarbonyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate is used in diverse fields:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential biochemical activities and interactions with proteins and enzymes.
Medicine: : Explored for its therapeutic potential in treating specific diseases.
Industry: : Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects is often through binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to a cascade of biological responses. The pathways involved are typically complex and can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-anilinocarbonyl-3-methyl-1H-pyrazol-4-yl)aminothiophene-2-carboxylate
Ethyl 3-({[1-(anilinocarbonyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate
Uniqueness
Compared to similar compounds, methyl 3-({[1-(anilinocarbonyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate is unique due to its specific structural features that enable distinct biochemical interactions and reactivity profiles. These unique characteristics make it a valuable compound for specific research and industrial applications.
Conclusion: this compound is a versatile compound with a wide range of applications. Its intricate structure and diverse reactivity make it a subject of extensive study in various scientific fields.
Properties
IUPAC Name |
methyl 3-[[3-methyl-1-(phenylcarbamoyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-11-13(16(23)20-14-8-9-27-15(14)17(24)26-2)10-22(21-11)18(25)19-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,19,25)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXFNCDTYFKFOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=C(SC=C2)C(=O)OC)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2370795.png)
![2-Bromo-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2370796.png)



![N-[4-({3-ethyl-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-ylidene}methyl)phenyl]acetamide](/img/structure/B2370804.png)
![8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2370805.png)
![1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B2370807.png)
![N-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2370808.png)




